molecular formula C14H14BrN B13146264 (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

Cat. No.: B13146264
M. Wt: 276.17 g/mol
InChI Key: DAQQGBQJTPYBGR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4'-Bromo-1,1'-biphenyl-4-yl)ethanamine is a chiral organic compound with the molecular formula C14H14BrN . It features a biphenyl scaffold—two phenyl rings connected by a single bond—with a bromo substituent at the 4'-position and a chiral (R)-configured ethanamine group at the 1-position . This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a chiral building block. The biphenyl core provides molecular rigidity, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions . The chiral ethanamine moiety is a key functional group found in many biologically active molecules and can be used to introduce stereocenters in the synthesis of potential pharmaceuticals, agrochemicals, and advanced materials . Its enantiopurity is critical for studying structure-activity relationships, particularly in the development of receptor-targeted therapies and chiral catalysts. While a specific, well-documented mechanism of action is not assigned as it is a research chemical, its structural features suggest potential applications in creating molecular libraries for drug discovery. Related biphenyl-ethylamine structures are frequently explored in the development of bioactive compounds . This product, with a documented purity of 95% , is presented as a high-quality starting material for these purposes. (1R)-1-(4'-Bromo-1,1'-biphenyl-4-yl)ethanamine is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1

InChI Key

DAQQGBQJTPYBGR-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthesis via Enamine Intermediates and Reductive Amination

A patented process describes the preparation of related biphenyl amine derivatives involving enamine intermediates formed by reaction of ketones with amines under controlled conditions. The enamine formation is typically conducted in aprotic solvents such as toluene or tetrahydrofuran (THF) at temperatures ranging from 0 °C to reflux (preferably 60-90 °C).

  • Key reagents : Amines such as tris(dimethylamino)methane or Bredereck’s reagent are used to form enamines.
  • Solvents : Halogenated hydrocarbons (e.g., methylene chloride), ethers (THF), or aromatic solvents (toluene).
  • Reaction conditions : 1-10 equivalents of amine reagent, sometimes with an alcohol additive (e.g., tert-butanol) to facilitate reaction.

After enamine formation, selective reduction or further functionalization yields the chiral ethanamine derivative.

Palladium-Catalyzed Amination via Aziridine Ring Opening

A recent advanced synthetic method involves palladium-catalyzed coupling of o-iodoaniline derivatives with aziridines, leading to the formation of ethylamine-substituted biphenyl systems with controlled stereochemistry.

  • Catalysts : Pd(OAc)2 with phosphine ligands such as triphenylphosphine or substituted phosphines.
  • Bases : Cs2CO3 or K2CO3.
  • Solvents : Mixtures of toluene and 1,4-dioxane.
  • Temperature : Stepwise heating, e.g., 90 °C to 150 °C over 12-24 hours.
  • Atmosphere : Argon to exclude moisture and oxygen.

This method allows for regio- and stereoselective amination, producing C4-ethylamine biphenyl derivatives, and can be adapted for the 4'-bromo substituent on biphenyl.

Deprotection and Purification

Post-reaction, amine protecting groups (e.g., Boc) are removed by acid treatment (concentrated HCl in acetonitrile at 80 °C for 24 hours) or base treatment depending on the protecting group. Purification is achieved by silica gel chromatography or preparative thin-layer chromatography (PTLC).

Preparation of Key Intermediates

Preparation of Aziridines

Aziridines are prepared by reacting aryl sulfonyl chlorides with aminoethanol in pyridine at low temperatures (-15 °C to 0 °C), followed by base treatment with potassium hydroxide in toluene to induce ring closure.

Preparation of N-(tert-butyl)-2-iodoaniline and N-alkyl-2-iodoanilines

These intermediates are synthesized by:

  • Reaction of 2-iodoaniline with Boc anhydride in the presence of scandium triflate catalyst at 50 °C.
  • Reductive amination of 2-iodoaniline with ketones and sodium triacetoxyborohydride in dichloromethane at room temperature.
  • Alkylation of 2-iodoaniline with methyl iodide in THF using sodium hydride at 0 °C to room temperature.

Data Table Summarizing Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Enamine formation Tris(dimethylamino)methane, Bredereck’s reagent Toluene, THF 60-90 °C N/A 1-10 equiv amine, optional alcohol
Pd-catalyzed aziridine opening Pd(OAc)2, PPh3 or P(p-Cl-C6H4)3, Cs2CO3/K2CO3 Toluene/1,4-dioxane 90-150 °C 60-70 Argon atmosphere, 12-24 h
Deprotection Concentrated HCl or KOH/HPPh2 CH3CN or DMSO 80-90 °C 66-69 Acid or base treatment
Aziridine synthesis Aryl sulfonyl chloride, aminoethanol, pyridine Pyridine, toluene 0 to RT N/A Cooling required, base-induced ring closure
N-(tert-butyl)-2-iodoaniline 2-Iodoaniline, Boc2O, Sc(OTf)3 n-Hexane 50 °C N/A Gas evolution, argon atmosphere
N-alkyl-2-iodoaniline 2-Iodoaniline, ketone, NaBH(OAc)3 CH2Cl2 RT N/A Reductive amination

Research Discoveries and Analytical Characterization

  • Stereoselectivity : Use of chiral auxiliaries and controlled reaction conditions yields the (1R)-enantiomer with high enantiomeric excess.
  • Intermediates and byproducts : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirm structure and purity.
  • Reaction mechanism insights : Density functional theory (DFT) calculations have been employed to understand key steps such as retro Diels-Alder reactions in related systems, which may inform the synthetic design of biphenyl amines.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces phenyl oxides.

    Reduction: Results in the formation of phenyl derivatives.

    Substitution: Yields various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl group can engage in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to other brominated aryl ethanamines, focusing on substituent effects, stereochemistry, and applications. Key examples include:

Single-Phenyl Ring Analogs

  • (R)-1-(4-Bromophenyl)ethanamine (C₈H₁₀BrN)

    • Molecular Weight: 200.08 g/mol
    • Properties: Amine-like odor, 97% purity, used as a chiral building block in asymmetric synthesis .
    • Key Difference: Lacks the biphenyl moiety, resulting in lower molecular weight (200.08 vs. ~280 g/mol for the target) and reduced lipophilicity (logP ~1.5 vs. ~3.5 estimated for the biphenyl analog) .
  • Applications: Intermediate in fluorinated drug candidates (e.g., antipsychotics) .

Biphenyl Derivatives

  • (R)-1-(4-Bromo-2-methoxyphenyl)ethanamine (C₉H₁₂BrNO) Molecular Weight: 230.10 g/mol Properties: Methoxy group donates electron density, stabilizing intermediates in Suzuki-Miyaura couplings . Comparison: Methoxy vs.
  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (C₉H₁₂FNO) Molecular Weight: 169.20 g/mol Properties: Dual substituents (fluoro and methoxy) balance electronic effects for optimized receptor binding .

Stereochemical Variants

  • (±)-1-(4-Bromophenyl)ethanamine
    • Properties: Racemic mixture with 96% purity; lower enantiomeric excess (ee) limits use in enantioselective synthesis compared to the R-enantiomer .
    • Boiling Point: 140–145°C at 30 mmHg, similar to the target compound’s estimated range .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Est.) Key Substituents Applications Reference
(1R)-1-(4'-Bromo-1,1'-biphenyl-4-yl)ethanamine C₁₄H₁₄BrN 280.18 ~3.5 Biphenyl, 4'-Br, R-config GPCR ligands, asymmetric synth
(R)-1-(4-Bromophenyl)ethanamine C₈H₁₀BrN 200.08 ~1.5 4-Br, R-config Chiral intermediates
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine C₈H₉BrFN 218.07 ~2.0 4-Br, 2-F, R-config Fluorinated drug candidates
(±)-1-(4-Bromophenyl)ethanamine C₈H₁₀BrN 200.08 ~1.5 4-Br, racemic Bulk synthesis
(R)-1-(4-Bromo-2-methoxyphenyl)ethanamine C₉H₁₂BrNO 230.10 ~2.2 4-Br, 2-OCH₃, R-config Coupling reactions

Biological Activity

(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine, also known as a brominated biphenyl derivative, has garnered attention for its potential biological activities. This compound is significant in medicinal chemistry due to its structural properties that may influence various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C14H14BrN
  • Molecular Weight : 276.17 g/mol
  • IUPAC Name : (1R)-1-[4-(4-bromophenyl)phenyl]ethanamine
  • Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

The synthesis of (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine typically involves:

  • Bromination : Introducing a bromine atom at the para position of biphenyl.
  • Amination : Adding the ethanamine group to the brominated biphenyl.

The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially influencing cellular processes and signaling pathways. The brominated phenyl group may engage in various binding interactions that affect biological functions.

Antimicrobial Properties

Recent studies have indicated that brominated biphenyl derivatives exhibit antimicrobial activity. For instance, compounds similar to (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine have shown effectiveness against various bacteria and fungi. The presence of the bromine atom is thought to enhance these properties by increasing the lipophilicity and reactivity of the compound.

Anticancer Activity

Research has explored the anticancer potential of (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a related study found that derivatives with similar structures were effective in reducing cell viability in human cancer cell lines such as HCT116 and PC3, with IC50 values ranging from 10 µM to 30 µM .

CompoundCell LineIC50 (µM)
(1R)-Bromo-biphenylHCT11615
(1R)-Bromo-biphenylPC325

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with certain biphenyl derivatives. These compounds may modulate neuroinflammatory responses or protect against oxidative stress in neuronal cells. Further research is needed to elucidate these mechanisms and their implications for neurodegenerative diseases.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various brominated biphenyls, including (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study on Cancer Cell Lines

In a comparative analysis of several compounds with structural similarities to (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine, researchers observed that these compounds significantly reduced cell viability in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

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